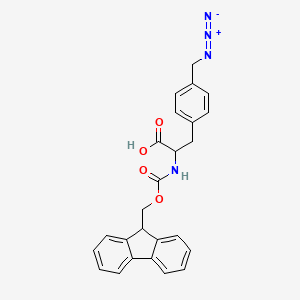
N-Fmoc-4-(azidomethyl)-L-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Fmoc-4-(azidomethyl)-L-phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of an azidomethyl group attached to the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. The Fmoc group is commonly used in peptide synthesis to protect the amino group during the coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-4-(azidomethyl)-L-phenylalanine typically involves multiple steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group. This is achieved by reacting L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Azidomethyl Group: The azidomethyl group is introduced by reacting the protected phenylalanine with a suitable azidomethylating agent, such as azidomethyl bromide, under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of L-phenylalanine are reacted with Fmoc chloride in industrial reactors.
Azidomethylation: The protected intermediate is then subjected to azidomethylation using azidomethyl bromide in large-scale reactors.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain high purity this compound.
化学反应分析
Types of Reactions:
Substitution Reactions: The azidomethyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Reduction: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the azide group.
Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition reaction.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Reduction Products: The corresponding amine derivative.
Cycloaddition Products: Triazole derivatives.
科学研究应用
Chemistry: N-Fmoc-4-(azidomethyl)-L-phenylalanine is used as a building block in the synthesis of peptides and proteins
Biology: In biological research, this compound is used to study protein-protein interactions and to introduce site-specific modifications in proteins. The azide group can be selectively modified without affecting the rest of the molecule.
Medicine: this compound is used in the development of peptide-based drugs. The ability to introduce modifications at specific sites allows for the design of peptides with improved therapeutic properties.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and proteins for drug development. It is also used in the production of diagnostic reagents and bioconjugates.
作用机制
The mechanism of action of N-Fmoc-4-(azidomethyl)-L-phenylalanine is primarily related to its role as a building block in peptide synthesis The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions
Molecular Targets and Pathways: The molecular targets and pathways involved depend on the specific application of the compound. In peptide synthesis, the primary target is the growing peptide chain, where the compound is incorporated at specific positions to introduce desired modifications.
相似化合物的比较
N-Fmoc-4-iodo-D-phenylalanine: Similar in structure but with an iodine atom instead of an azide group.
N-Fmoc-4-chloro-D-phenylalanine: Contains a chlorine atom instead of an azide group.
N-Fmoc-4-bromo-L-tryptophan: Contains a bromine atom and a tryptophan backbone instead of phenylalanine.
Uniqueness: N-Fmoc-4-(azidomethyl)-L-phenylalanine is unique due to the presence of the azidomethyl group, which allows for selective modifications through click chemistry
属性
分子式 |
C25H22N4O4 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC 名称 |
3-[4-(azidomethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H22N4O4/c26-29-27-14-17-11-9-16(10-12-17)13-23(24(30)31)28-25(32)33-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,28,32)(H,30,31) |
InChI 键 |
RZPSIJJEHUESPS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CN=[N+]=[N-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


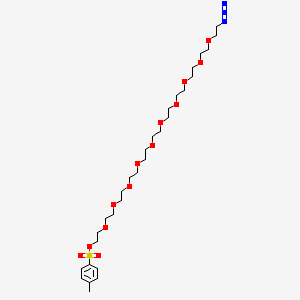
![N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;hydrochloride](/img/structure/B12100612.png)


![5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B12100635.png)

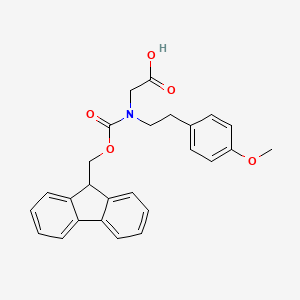
![Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12100656.png)
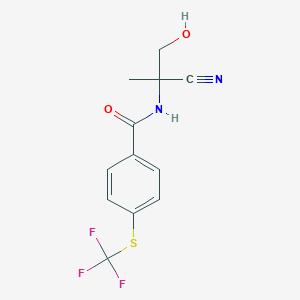
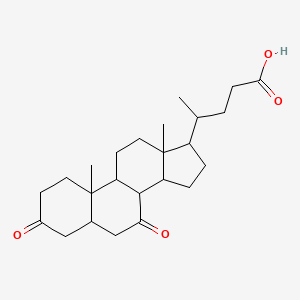
![5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12100681.png)
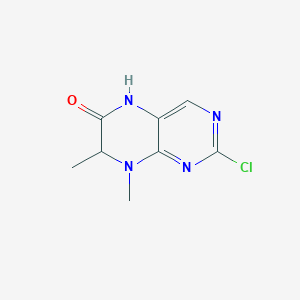
![3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate](/img/structure/B12100691.png)
![5a,5b,8,8,11a,13b-Hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12100697.png)
